(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Description
This compound features a pyrrolidin-1-yl scaffold linked via an ether bond to a 6-methoxypyridazine ring and a thiophen-3-yl methanone group. The thiophene moiety contributes to aromatic interactions in biological targets, while the pyrrolidine ring offers conformational flexibility .
Properties
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-12-2-3-13(16-15-12)20-11-4-6-17(8-11)14(18)10-5-7-21-9-10/h2-3,5,7,9,11H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGQQBZIUQBPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group on the pyridazine ring using methanol and a suitable catalyst.
Formation of the Pyrrolidine Ring: This can be achieved through cyclization of an appropriate amine precursor.
Coupling Reactions: The pyridazine and pyrrolidine rings can be coupled using an ether linkage.
Thiophene Ring Introduction: The thiophene ring can be introduced via a coupling reaction with the methanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Substitution reactions might occur at the pyridazine or thiophene rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple heterocyclic rings which are common in bioactive molecules.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple rings suggests potential interactions with DNA or proteins.
Comparison with Similar Compounds
Pyrimidine and Pyridazine Derivatives
Compound A: 1-(3-{[6-(Dimethylamino)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one ()
- Structural Differences: Pyrimidine (vs. pyridazine) with dimethylamino (vs. methoxy) substituent; ethanone linker (vs. methanone).
- Functional Impact: Dimethylamino may reduce metabolic stability compared to methoxy.
Compound B: (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone (Hypothetical analog)
Pyrrolidine-Modified Analogs
Compound C: (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone ()
- Structural Differences : Hydroxyl group on pyrrolidine (vs. pyridazine-oxy); 3-methylthiophen-2-yl (vs. unsubstituted thiophen-3-yl).
- Functional Impact: Hydroxyl group increases hydrophilicity but may reduce blood-brain barrier penetration.
Heterocyclic Methanone Derivatives
Compound D: 5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone ()
- Structural Differences : Indole and dihydropyrazole (vs. pyrrolidine-pyridazine); pyridin-3-yl (vs. thiophen-3-yl).
- Functional Impact: Indole’s planar structure and pyridine’s basic nitrogen may enhance kinase inhibition but reduce cannabinoid receptor affinity compared to the target compound .
Patent-Derived Complex Heterocycles
Compound E: (3,3-Difluoro-azetidin-1-yl)-[(3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-methanone ()
- Structural Differences : Azetidine with difluoro substituents; fused triazolo-pyrazine core (vs. pyridazine).
- Functional Impact : Increased molecular weight (>500 Da) may reduce oral bioavailability. Fluorination enhances metabolic resistance but complicates synthesis .
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Receptor Affinity: The target compound’s methoxypyridazine may mimic morpholinoethyl groups in cannabinoids (), enabling moderate CB1 binding without the metabolic liabilities of longer chains .
- Metabolic Stability: Methoxy groups (as in the target) are less prone to oxidative metabolism compared to dimethylamino (Compound A) or tert-butyldimethylsilyl () groups .
- Synthetic Accessibility : The absence of fluorinated or fused rings (cf. ) simplifies synthesis compared to patent-derived analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
